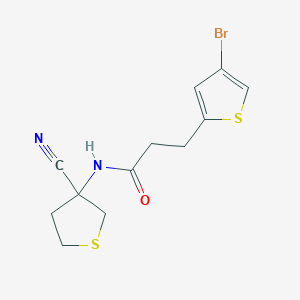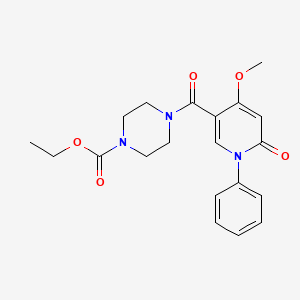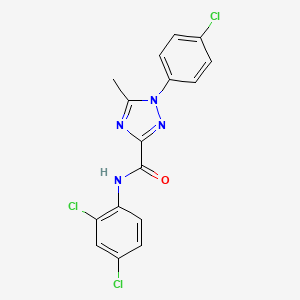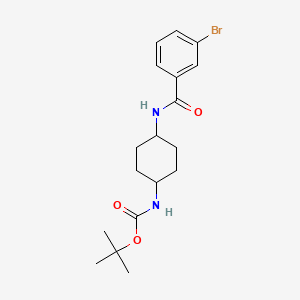![molecular formula C15H18N6O4S B2737219 3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide CAS No. 2034228-48-1](/img/structure/B2737219.png)
3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H18N6O4S and its molecular weight is 378.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Insecticidal Activity
Research has demonstrated the potential of pyrazole methanesulfonates, a class of compounds that includes structures similar to the queried compound, in exhibiting insecticidal activity. These compounds have been designed to target agricultural pests with minimal toxicity towards mammals, highlighting their potential in sustainable pest management strategies. The insecticidal properties are attributed to the specific amide formations from amines with α-branching, indicating a promising direction for developing effective insecticides (Finkelstein & Strock, 1997).
Neutrophil Elastase Inhibition
Another significant application involves the inhibition of neutrophil elastase (NE), an enzyme implicated in various respiratory diseases. Compounds structurally related to the queried chemical have shown effectiveness in in vitro and in vivo models against NE. This inhibition could potentially offer therapeutic avenues for treating diseases characterized by inflammation and tissue damage, such as bronchiectasis and chronic obstructive pulmonary disease, by mitigating enzyme-driven damage and inflammation (Stevens et al., 2011).
Synthesis of Gastroesophageal Reflux Disease Medications
The compound's framework serves as a key intermediate in synthesizing medications for gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related conditions. Modifications in the synthesis process have been explored to enhance green metrics, such as atom economy and waste reduction, showcasing the compound's role in pharmaceutical manufacturing processes aimed at producing treatments for acid-related ailments (Gilbile, Bhavani, & Vyas, 2017).
Antimicrobial Agents
Research into heterocycles based on pyrazole structures has revealed their antimicrobial potential. Compounds incorporating sulfonamide groups have been synthesized and tested against various microorganisms, indicating their utility in developing new antimicrobial agents. This line of research opens up possibilities for creating novel drugs to combat resistant strains of bacteria and fungi (El‐Emary, Al-muaikel, & Moustafa, 2002).
Catalytic Applications in Organic Synthesis
The versatility of the compound extends to its use as a catalyst in organic synthesis, facilitating reactions such as the three-component synthesis of pyrido[2,3-c]coumarin derivatives. This application underscores the compound's role in streamlining synthetic pathways, contributing to the development of efficient and sustainable chemical processes (Chen, Hu, & Peng, 2016).
Propiedades
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4S/c1-19-10-12(9-18-19)13-7-11(3-4-16-13)8-17-14(22)20-5-6-21(15(20)23)26(2,24)25/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEIJKOQZCBQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)N3CCN(C3=O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2737138.png)
![6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2737139.png)


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2737143.png)
![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2737145.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2737147.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2737150.png)
![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride](/img/structure/B2737151.png)
![2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2737153.png)

